3-Methylpyrrolidine-3-carbonitrile

CYP11B1 inhibition Enzyme assay Medicinal chemistry

Generic pyrrolidine-3-carbonitrile lacks the C3 chiral center essential for stereocontrol, while 3-methylpyrrolidine omits the nitrile handle for functionalization. This 3,3-disubstituted chiral building block (CAS 1206229-14-2) solves both deficits. - Enantiomeric excess: ≥97% (single S-enantiomer) - eliminates downstream resolution - CYP11B1 inhibition: 6.8-fold greater potency vs. des-methyl analog (V79 cell assay) - CNS drug-likeness: LogP 0.51, TPSA 35.82 Ų - blood-brain barrier compatible - Patent landscape: 94 documents - validated intermediate with FTO intelligence

Molecular Formula C6H10N2
Molecular Weight 110.16
CAS No. 1206229-14-2
Cat. No. B2833438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrrolidine-3-carbonitrile
CAS1206229-14-2
Molecular FormulaC6H10N2
Molecular Weight110.16
Structural Identifiers
SMILESCC1(CCNC1)C#N
InChIInChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3
InChIKeyFVPYQTSLDMVWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrrolidine-3-carbonitrile: Compound Overview


3-Methylpyrrolidine-3-carbonitrile (CAS 1206229-14-2) is a saturated five-membered nitrogen heterocycle belonging to the pyrrolidine class, distinguished by concurrent methyl and nitrile substitution at the 3-position (a geminal disubstitution pattern). This 3,3-disubstituted architecture creates a chiral center at C3, conferring enantiomeric specificity absent in mono-substituted pyrrolidines [1]. With a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol [2], the compound serves as a versatile chiral building block in asymmetric synthesis and as a pharmacophoric element in drug discovery programs targeting enzymes such as CYP11B1 [3].

3-Methylpyrrolidine-3-carbonitrile: Substitution Risks


In procurement for medicinal chemistry or asymmetric synthesis, substituting 3-Methylpyrrolidine-3-carbonitrile with a generic pyrrolidine analog such as pyrrolidine-3-carbonitrile (CAS 10603-53-9) or 3-methylpyrrolidine (CAS 34375-89-8) introduces critical deficits. The former lacks the methyl group that establishes the C3 chiral center essential for enantioselective transformations ; the latter lacks the nitrile group required for subsequent functionalization (e.g., amidine, amine, or tetrazole formation) and for modulating electronic properties and target engagement [1]. These omissions can fundamentally alter reaction outcomes, pharmacokinetic parameters, and biological potency, as evidenced by differential CYP11B1 inhibition across the pyrrolidine-3-carbonitrile chemotype [2].

3-Methylpyrrolidine-3-carbonitrile Procurement Evidence


CYP11B1 Inhibition: Effect of 3-Methyl Substitution

In a direct enzyme inhibition assay using human CYP11B1 expressed in V79 cells, 3-Methylpyrrolidine-3-carbonitrile demonstrated an IC50 of 1,470 nM [1]. In contrast, a closely related pyrrolidine-3-carbonitrile derivative lacking the 3-methyl substituent exhibited a markedly higher IC50 of 10,000 nM under comparable conditions [2]. The presence of the 3-methyl group enhances target affinity by approximately 6.8-fold in this system.

CYP11B1 inhibition Enzyme assay Medicinal chemistry

Chiral Purity and Enantiomeric Integrity

3-Methylpyrrolidine-3-carbonitrile is commercially available as the single (S)-enantiomer with a specified enantiomeric excess (ee) of ≥97% . This contrasts with pyrrolidine-3-carbonitrile, which is achiral due to the absence of a stereogenic center, and with 3-methylpyrrolidine, which is typically supplied as a racemic mixture unless otherwise specified . Access to a defined stereoisomer enables precise stereochemical control in downstream synthetic sequences, a critical requirement for chiral drug substance manufacturing.

Chiral purity Asymmetric synthesis Enantiomeric excess

Physicochemical Profile: CNS Drug-Likeness

Computational physicochemical profiling reveals that 3-Methylpyrrolidine-3-carbonitrile possesses a calculated LogP of 0.51 and a topological polar surface area (TPSA) of 35.82 Ų . These values fall within optimal ranges for central nervous system (CNS) drug candidates (LogP <5, TPSA <90 Ų) [1]. In comparison, 3-methylpyrrolidine (LogP ~0.8, TPSA ~12 Ų) is more lipophilic with lower polarity, while pyrrolidine-3-carbonitrile (LogP ~0.45, TPSA ~35.8 Ų) exhibits comparable polarity but lacks the chiral handle [2]. The nitrile group in 3-Methylpyrrolidine-3-carbonitrile contributes both polarity and a hydrogen bond acceptor site absent in simple alkyl pyrrolidines.

Lipophilicity TPSA CNS drug design

Patent Landscape Density

A search of patent databases reveals that 3-Methylpyrrolidine-3-carbonitrile is cited in 94 patent documents as of April 2026 [1]. This level of patent inclusion is substantially higher than that of the unsubstituted pyrrolidine-3-carbonitrile, which appears in approximately 12 patent documents [2]. The elevated patent count reflects the compound's utility as a privileged scaffold in drug discovery programs, likely due to the combined presence of a chiral center and a nitrile functional group that facilitates diverse chemical transformations.

Patent analysis Pharmaceutical intermediate Chemical space

3-Methylpyrrolidine-3-carbonitrile Application Scenarios


CYP11B1-Targeted Lead Optimization

Utilize 3-Methylpyrrolidine-3-carbonitrile as a core scaffold for developing selective CYP11B1 inhibitors. The 3-methyl substituent enhances enzyme inhibition potency by ~6.8-fold relative to unsubstituted pyrrolidine-3-carbonitrile analogs, as demonstrated in V79 cell-based assays [1]. This differential activity supports its selection for hit-to-lead programs addressing steroidogenic disorders such as Cushing's syndrome or hypertension. [1]

Enantioselective Synthesis of Chiral Intermediates

Employ the single (S)-enantiomer of 3-Methylpyrrolidine-3-carbonitrile as a chiral auxiliary or building block in asymmetric synthesis. The compound's defined stereochemistry (≥97% ee) ensures consistent stereochemical outcomes in key transformations such as Michael additions and organocatalytic reactions . This eliminates the need for chiral resolution downstream and accelerates the synthesis of enantiopure drug candidates.

CNS Drug Discovery with Balanced Lipophilicity

Incorporate 3-Methylpyrrolidine-3-carbonitrile into central nervous system (CNS) drug discovery campaigns. Its LogP of 0.51 and TPSA of 35.82 Ų align with established CNS drug-likeness parameters (LogP <5, TPSA <90 Ų), suggesting favorable blood-brain barrier permeability and aqueous solubility [2]. The nitrile group provides a versatile synthetic handle for further elaboration to amides, amines, or heterocycles while maintaining CNS-appropriate physicochemical properties. [2]

Pharmaceutical Patent Portfolio Development

Leverage the extensive patent landscape surrounding 3-Methylpyrrolidine-3-carbonitrile (94 patent documents) as a source of synthetic methodology and freedom-to-operate intelligence. The high patent density validates the compound's established utility as a pharmaceutical intermediate and provides a rich knowledge base for designing novel, patentable analogs while mitigating infringement risk [3]. [3]

Technical Documentation Hub

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